Diethyl 2-(2-phenylacetyl)propanedioate
Overview
Description
Diethyl 2-(2-phenylacetyl)propanedioate, also known as diethyl (phenylacetyl)malonate, is an organic compound with the molecular formula C15H18O5. It is a diester of malonic acid, featuring a malonate core with a phenylacetyl group attached to one of the methylene carbons and two ethyl ester groups. This compound is typically found as a crystalline solid and is sparingly soluble in water but highly soluble in organic solvents such as ethanol, methanol, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of diethyl 2-(2-phenylacetyl)propanedioate involves the reaction of diethyl phthalate and sodium metal co-steamed with anhydrous ethanol. This mixture is added dropwise to a combination of diethyl malonate, carbon tetrachloride, and magnesium. The reaction is initiated by heating and controlling the temperature to ensure a smooth reaction. Anhydrous ether is then added, and the mixture is heated for one hour. The ether solution of phenylacetyl chloride is added slowly to avoid an intense reaction. After completion, the mixture is cooled, water is added, and the oil layer is separated. The ether is evaporated under reduced pressure to obtain this compound .
Industrial Production Methods: Industrial production follows a similar synthetic route but on a larger scale, ensuring precise control of reaction conditions to maximize yield and purity. The use of automated systems for temperature control and reagent addition is common in industrial settings to maintain consistency and safety .
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis under acidic or basic conditions, leading to the formation of malonic acid derivatives.
Ester Exchange: This compound can react with other alcohols to form different esters. .
Common Reagents and Conditions:
Acidic or Basic Hydrolysis: Hydrochloric acid or sodium hydroxide is commonly used for hydrolysis reactions.
Ester Exchange: Methanol or ethanol in the presence of an acid catalyst is used for ester exchange reactions
Major Products:
Hydrolysis Products: Malonic acid derivatives and phenylacetic acid.
Ester Exchange Products: Various esters depending on the alcohol used
Scientific Research Applications
Diethyl 2-(2-phenylacetyl)propanedioate is widely used in scientific research due to its versatile chemical properties. It serves as an intermediate in the synthesis of various therapeutic agents, including anti-inflammatory drugs and anticonvulsants. In the agrochemical sector, it is used as a precursor for herbicides and pesticides. Its ability to undergo diverse chemical reactions makes it valuable in drug design and development, as well as in the synthesis of bioactive molecules .
Mechanism of Action
The mechanism of action of diethyl 2-(2-phenylacetyl)propanedioate involves its ability to participate in nucleophilic addition reactions due to the presence of ester and ketone functional groups. The phenylacetyl group can stabilize negative charges through resonance, making it an excellent candidate for various organic transformations. The compound’s reactivity is primarily driven by the carbonyl groups in the ester moieties, which can engage in nucleophilic addition reactions .
Comparison with Similar Compounds
Diethyl malonate: Similar in structure but lacks the phenylacetyl group.
Ethyl acetoacetate: Contains a ketone group but differs in the ester configuration.
Methyl phenylacetate: Contains a phenylacetyl group but differs in the ester configuration
Uniqueness: Diethyl 2-(2-phenylacetyl)propanedioate is unique due to the combination of its malonate core and phenylacetyl group, which provides multiple reactive sites and enhances its versatility in organic synthesis. The presence of both ester and ketone functional groups allows for a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
diethyl 2-(2-phenylacetyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-3-19-14(17)13(15(18)20-4-2)12(16)10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASPDQDIPTZTQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)CC1=CC=CC=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447383 | |
Record name | Diethyl (phenylacetyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20320-59-6 | |
Record name | Diethyl (phenylacetyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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